molecular formula C19H20Cl2O4 B12943382 Methyl [3,5-dichloro-4-(3-isopropyl-4-methoxy-5-methylphenoxy)]benzoate

Methyl [3,5-dichloro-4-(3-isopropyl-4-methoxy-5-methylphenoxy)]benzoate

Katalognummer: B12943382
Molekulargewicht: 383.3 g/mol
InChI-Schlüssel: OMBWSZOQZDJUMY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl [3,5-dichloro-4-(3-isopropyl-4-methoxy-5-methylphenoxy)]benzoate is a complex organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its structure includes multiple functional groups, such as methoxy, isopropyl, and dichloro groups, which contribute to its reactivity and versatility.

Vorbereitungsmethoden

The synthesis of Methyl [3,5-dichloro-4-(3-isopropyl-4-methoxy-5-methylphenoxy)]benzoate typically involves multiple steps. One common synthetic route includes the following steps:

    Friedel-Crafts Acylation: This step introduces the acyl group to the benzene ring.

    Clemmensen Reduction: This step reduces the acyl group to an alkane.

    Nitration: This step introduces a nitro group to the benzene ring.

    Conversion to Amine: The nitro group is then converted to an amine group.

    Bromination: Finally, the amine group is brominated to achieve the desired structure.

Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of specific catalysts and reaction conditions to improve yield and efficiency .

Analyse Chemischer Reaktionen

Methyl [3,5-dichloro-4-(3-isopropyl-4-methoxy-5-methylphenoxy)]benzoate undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Wissenschaftliche Forschungsanwendungen

Methyl [3,5-dichloro-4-(3-isopropyl-4-methoxy-5-methylphenoxy)]benzoate has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Researchers study its effects on various biological systems to understand its potential as a therapeutic agent.

    Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and antimicrobial properties.

    Industry: This compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl [3,5-dichloro-4-(3-isopropyl-4-methoxy-5-methylphenoxy)]benzoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, its dichloro groups may interact with active sites of enzymes, inhibiting their function, while the methoxy group can enhance its binding affinity .

Vergleich Mit ähnlichen Verbindungen

Methyl [3,5-dichloro-4-(3-isopropyl-4-methoxy-5-methylphenoxy)]benzoate can be compared with similar compounds such as:

Eigenschaften

Molekularformel

C19H20Cl2O4

Molekulargewicht

383.3 g/mol

IUPAC-Name

methyl 3,5-dichloro-4-(4-methoxy-3-methyl-5-propan-2-ylphenoxy)benzoate

InChI

InChI=1S/C19H20Cl2O4/c1-10(2)14-9-13(6-11(3)17(14)23-4)25-18-15(20)7-12(8-16(18)21)19(22)24-5/h6-10H,1-5H3

InChI-Schlüssel

OMBWSZOQZDJUMY-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1OC)C(C)C)OC2=C(C=C(C=C2Cl)C(=O)OC)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.